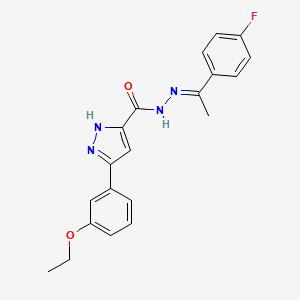

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Description

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazone derivative characterized by a 3-ethoxyphenyl group at position 3 of the pyrazole ring and a 4-fluorophenyl-substituted ethylidene moiety at the carbohydrazide position.

Properties

CAS No. |

303108-08-9 |

|---|---|

Molecular Formula |

C20H19FN4O2 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C20H19FN4O2/c1-3-27-17-6-4-5-15(11-17)18-12-19(24-23-18)20(26)25-22-13(2)14-7-9-16(21)10-8-14/h4-12H,3H2,1-2H3,(H,23,24)(H,25,26)/b22-13+ |

InChI Key |

BDINXBJJAJEPSK-LPYMAVHISA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)F |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethoxybenzaldehyde with 4-fluoroacetophenone to form an intermediate chalcone. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, cyclization of the hydrazone under acidic or basic conditions yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring a pyrazole ring and ethoxy and fluorophenyl groups that enhance its chemical diversity. It is of interest for applications in medicinal chemistry and material science.

Potential Applications

- Antimicrobial and anticancer properties Preliminary research indicates that 3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide may have antimicrobial and anticancer properties, making it a candidate for pharmacological investigations. Its mechanism of action may involve interactions with molecular targets like enzymes and receptors, modulating biological pathways.

- Interaction with biological targets Studies are exploring how this compound interacts with biological targets, with initial findings suggesting it may bind to specific enzymes or receptors, altering their activity. Further research is needed to fully understand these mechanisms and their therapeutic implications.

Structural Similarity and Uniqueness

Several compounds share structural similarities with 3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide. Examples include:

- N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide: Contains hydroxy and nitrophenyl groups and has been studied for antioxidant properties.

- N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide: Features hydroxy and methoxy groups and has potential anti-inflammatory effects.

The uniqueness of 3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and the presence of both ethoxy and fluorophenyl moieties, which may contribute to distinct biological activities compared to similar compounds. This combination potentially enhances its efficacy as a pharmaceutical agent while providing a versatile scaffold for further chemical modifications.

Pyrazole Compounds

Mechanism of Action

The mechanism of action of 3-(3-Ethoxyphenyl)-N’-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s structural analogs differ in substituents on the aromatic rings and core heterocycles. Key variations include:

Table 1: Substituent Comparison

Key Observations :

Pharmacological Activity

Table 2: Activity Comparison

*MIC values converted from µg/mL to molarity based on molecular weights.

Structure-Activity Relationship (SAR) Insights :

- Fluorophenyl Advantage : In chalcones (e.g., 2j), para-fluorophenyl substitution correlates with lower IC50 values (4.703 μM) compared to methoxy-substituted analogs (IC50 > 25 μM) . This trend suggests fluorine’s electronegativity enhances target binding.

- Hydrazone Flexibility : The hydrazone linkage in the target compound may improve conformational adaptability for enzyme inhibition, as seen in compound 188’s antimicrobial activity .

Biological Activity

3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, a compound with the CAS number 303108-08-9, has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , characterized by a pyrazole ring and various functional groups that enhance its chemical diversity. The presence of the ethoxy and fluorophenyl moieties is believed to contribute to its unique biological activities.

Antimicrobial Properties

Preliminary studies suggest that 3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide exhibits antimicrobial activity . Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, pyrazole derivatives have been reported to inhibit the growth of pathogenic bacteria, potentially through mechanisms that disrupt cell membrane integrity or inhibit essential enzymes .

Anticancer Activity

The compound also shows anticancer properties , with studies indicating significant cytotoxic effects on cancer cell lines. For example, compounds structurally related to 3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide have been evaluated for their ability to induce apoptosis in cancer cells. A related study found an IC50 value of 49.85 μM for a similar pyrazole derivative against tumor cells, suggesting potential for further development as an anticancer agent .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that it interacts with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. These interactions may modulate biological processes critical for the survival and proliferation of pathogens and cancer cells .

Case Studies and Research Findings

Comparative Analysis

To better understand the potential of 3-(3-Ethoxyphenyl)-N'-(1-(4-fluorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide, it is useful to compare it with other similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N'-(1-(4-Hydroxy-3-methoxyphenyl)ethylidene)-5-(3-nitrophenyl)-1H-pyrazole-3-carbohydrazide | 303106-90-3 | Contains hydroxy and nitrophenyl groups; studied for antioxidant properties. |

| N'-(1-(4-Hydroxyphenyl)ethylidene)-3-(2-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 1359945-03-1 | Features hydroxy and methoxy groups; potential anti-inflammatory effects. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.